Trioctyl trimellitate

Description

Properties

IUPAC Name |

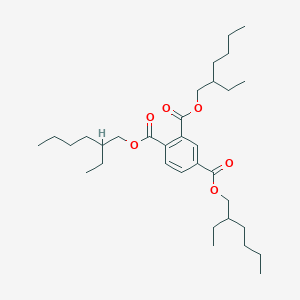

tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRADHMIOFJQKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026265 | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-ethylhexyl) trimellitate is a yellow oily liquid. (NTP, 1992), Liquid; Liquid, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Yellow liquid; [HSDB] Light yellow odorless viscous liquid; [MSDSonline] | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

414 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), 263 °C (505 °F) (Closed cup) | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.9X10-4 mg/L at 25 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow oily liquid | |

CAS No. |

3319-31-1, 82643-26-3 | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trioctyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLHEXYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378539Q830 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-46 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trioctyl trimellitate chemical structure and CAS number

An In-Depth Technical Guide to Trioctyl Trimellitate

For professionals in research, science, and chemical manufacturing, this guide provides comprehensive details on the chemical structure, CAS number, and other critical data for Trioctyl Trimellitate (TOTM).

Chemical Identity and Structure

Trioctyl Trimellitate, also known as Tris(2-ethylhexyl) trimellitate, is a high-molecular-weight plasticizer. Its chemical structure is characterized by a central benzene (B151609) ring to which three carboxylate ester groups are attached at positions 1, 2, and 4. These ester groups are each bonded to a 2-ethylhexyl side chain.

CAS Number: 3319-31-1[1][2][3][4]

Molecular Formula: C₃₃H₅₄O₆[2][4][5]

Molecular Weight: 546.78 g/mol [2]

Synonyms: TOTM, Tris(2-ethylhexyl) trimellitate, 1,2,4-Benzenetricarboxylic acid, tris(2-ethylhexyl) ester[2][4]

The chemical structure of Trioctyl Trimellitate is visualized in the diagram below.

Physicochemical Properties

Trioctyl Trimellitate is a clear, viscous liquid with low volatility and high thermal stability.[3][5] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Physical Form | Clear, viscous liquid | [5] |

| Color | Colorless to pale yellow | [3] |

| Odor | Mild | [3] |

| Boiling Point | 414 °C (lit.) | [2] |

| Density | 0.99 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.485 (lit.) | |

| Solubility | Insoluble in water; soluble in organic solvents | [3][5] |

Synthesis Protocol

The industrial production of Trioctyl Trimellitate is typically achieved through the esterification of trimellitic anhydride (B1165640) with 2-ethylhexanol.[3][6]

General Experimental Workflow:

-

Reactant Charging: Trimellitic anhydride and an excess of 2-ethylhexanol are charged into a reaction vessel equipped with a stirrer, a condenser, and a temperature controller.

-

Catalyst Addition: An acid catalyst, such as sulfuric acid or a solid acid catalyst, is introduced to the reactor to initiate the esterification reaction.[5]

-

Reaction: The mixture is heated to a specific temperature under controlled conditions to drive the esterification process. Water, a byproduct of the reaction, is continuously removed to shift the equilibrium towards the product side.

-

Neutralization and Washing: After the reaction is complete, the excess acid catalyst is neutralized. The crude product is then washed to remove any remaining catalyst, unreacted alcohol, and other impurities.

-

Purification: The final step involves the purification of Trioctyl Trimellitate, typically through vacuum distillation, to achieve the desired high purity.[5]

The following diagram illustrates the general workflow for the synthesis of Trioctyl Trimellitate.

Applications

Trioctyl Trimellitate is a primary plasticizer for polyvinyl chloride (PVC) and its copolymers, particularly in applications requiring high-temperature resistance and durability.[4][7] Its low volatility and migration resistance make it suitable for:

-

Wire and Cable Insulation: Especially for high-temperature rated electrical cables (e.g., 105°C grade).[7]

-

Automotive Interiors: Due to its durability and low fogging characteristics.[3]

-

Medical Devices: Used in the manufacturing of medical-grade PVC products like blood bags and tubing because of its biocompatibility and low leachability.[3][5]

-

Adhesives, Coatings, and Sealants: It enhances the flexibility and longevity of these formulations.[3][4]

Safety Information

Trioctyl Trimellitate is considered to have low acute toxicity. However, direct contact may cause mild skin or eye irritation.[3] Proper personal protective equipment and adequate ventilation are recommended during handling. It is not classified as a hazardous compound under the Globally Harmonized System (GHS).[6] Upon combustion or thermal decomposition, it can release acrid fumes and hazardous gases such as carbon monoxide.[6]

References

- 1. trioctyl trimellitate, 3319-31-1 [thegoodscentscompany.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. solechem.eu [solechem.eu]

- 4. TRIOCTYL TRIMELLITATE (TOTM) - Ataman Kimya [atamanchemicals.com]

- 5. Trioctyl Trimellitate (TOTM) - News [gpcchem.com]

- 6. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 7. Trioctyl trimellitate(TOTM) WSD Chemical® [wsdchemical.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Trioctyl Trimellitate (TOTM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl trimellitate (TOTM), a tris(2-ethylhexyl) ester of trimellitic acid, is a high-molecular-weight, branched plasticizer. It is a key component in various industrial and consumer products, most notably in flexible polyvinyl chloride (PVC) applications where high temperature and low volatility are required. In the realm of drug development and medical devices, TOTM is gaining prominence as a safer alternative to some traditional phthalate (B1215562) plasticizers due to its lower migration potential. This technical guide provides a comprehensive overview of the core physical and chemical properties of TOTM, its synthesis, and its mechanism of action as a plasticizer, with a focus on data relevant to researchers and professionals in the pharmaceutical and materials science fields.

Physical and Chemical Properties of Trioctyl Trimellitate

The following tables summarize the key physical and chemical properties of Trioctyl trimellitate. This data is essential for understanding its behavior in various applications, from polymer compounding to its potential interactions in biomedical contexts.

Table 1: General and Physical Properties of Trioctyl Trimellitate

| Property | Value | Test Method/Source |

| Chemical Name | Tris(2-ethylhexyl) trimellitate | - |

| Synonyms | TOTM, Tris(2-ethylhexyl) 1,2,4-benzenetricarboxylate | - |

| CAS Number | 3319-31-1 | [1] |

| Molecular Formula | C₃₃H₅₄O₆ | [2][3] |

| Molecular Weight | ~546.8 g/mol | [2][3] |

| Appearance | Clear, viscous, colorless to pale yellow liquid | [1] |

| Odor | Mild | [1] |

| Density | 0.990 g/mL at 20 °C | [4] |

| Specific Gravity | 0.983-0.987 at 25°C | [5] |

| Boiling Point | >400°C (414 °C lit.) | [1][4] |

| Pour Point | approx. -46 °C | [6] |

| Flash Point | 245 °C min. (typical) | [5] |

| Refractive Index | 1.485 at 20°C (lit.); 1.4830-1.4850 at 25°C (typical) | [4][5] |

| Viscosity | 272 – 277 cP at 20 °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

| Volatility | Low | [1][2] |

Table 2: Chemical and Electrical Properties of Trioctyl Trimellitate

| Property | Value | Test Method/Source |

| Purity (% wt. at ester) | 99.0 min. | ACA-I-060[5] |

| Acid Number (mg KOH/g) | 0.08 max. | ASTM D1045-95[5] |

| Moisture (% wt.) | 0.10 max. | ASTM D6304-00[5] |

| Ester Value (mg KOH/g) | 303 – 310 | [6] |

| Volume Resistivity (Ohms/cm x 10¹²) | 0.10 min. | ASTM D1169-80[5] |

| Thermal Stability | Excellent | [1] |

Synthesis of Trioctyl Trimellitate

The industrial production of Trioctyl trimellitate is primarily achieved through esterification. The most common method is the direct esterification of trimellitic anhydride (B1165640) with 2-ethylhexanol. An alternative two-step process involving transesterification is also employed.

Direct Esterification

Direct esterification is a straightforward process where trimellitic anhydride and an excess of 2-ethylhexanol are reacted at elevated temperatures in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a titanate catalyst.[7] Water is continuously removed under vacuum to drive the reaction to completion.[7]

References

- 1. solechem.eu [solechem.eu]

- 2. Trioctyl Trimellitate (TOTM) - News [gpcchem.com]

- 3. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trioctyl trimellitate | 3319-31-1 [chemicalbook.com]

- 5. recarroll.com [recarroll.com]

- 6. bisleyinternational.com [bisleyinternational.com]

- 7. bastone-plastics.com [bastone-plastics.com]

The Synthesis of Trioctyl Trimellitate: An In-depth Technical Guide

An examination of the direct esterification and two-step transesterification pathways for the production of Trioctyl Trimellitate (TOTM) from trimellitic anhydride (B1165640), detailing experimental protocols, comparative process data, and reaction mechanisms.

Trioctyl trimellitate (TOTM), a high-molecular-weight plasticizer, is a key component in the formulation of flexible polyvinyl chloride (PVC) products destined for high-temperature applications. Its low volatility, excellent thermal stability, and resistance to migration make it an ideal choice for use in wire and cable insulation, automotive interiors, and medical devices.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to TOTM from trimellitic anhydride, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Synthesis Pathways

The industrial production of Trioctyl trimellitate from trimellitic anhydride predominantly follows two methodologies: direct esterification and a two-step transesterification process.[1] The choice between these routes is often dictated by the desired purity of the final product and economic considerations.

1. Direct Esterification: This is the most common and straightforward method, involving the direct reaction of trimellitic anhydride with an excess of 2-ethylhexanol in the presence of an acid catalyst.[1] The reaction is driven to completion by the continuous removal of water, a byproduct of the esterification process.[2] While economically favorable, this method may yield a product with lower purity and a higher color index compared to the two-step process.[1]

2. Two-Step Transesterification: This pathway offers a route to higher purity TOTM.[1] It begins with the esterification of trimellitic anhydride with methanol (B129727) to form trimethyl trimellitate. This intermediate is then purified, typically by distillation, before being reacted with 2-ethylhexanol in a transesterification reaction.[2] The exchange of the methyl groups with 2-ethylhexyl groups yields the final TOTM product. While this method involves an additional step, the purification of the intermediate leads to a final product with improved quality.[2]

Comparative Data on Synthesis Parameters

The following tables summarize quantitative data extracted from various sources, detailing the experimental parameters for both direct esterification and two-step transesterification processes.

Table 1: Direct Esterification of Trimellitic Anhydride

| Parameter | Value | Catalyst | Reference |

| Molar Ratio (Anhydride:Alcohol) | 1:3.4 - 1:4.5 | Solid Oxides (ZrO₂, TiO₂, ZnO, etc.) | [3] |

| Molar Ratio (Anhydride:Alcohol) | 1:3.9 | ZrO₂ | [3] |

| Molar Ratio (Anhydride:Alcohol) | 1:4.0 | TiO₂ and ZnO | [4] |

| Molar Ratio (Anhydride:Alcohol) | 1:4.5 | NiO₂ and SiO₂ | [3] |

| Molar Ratio (Anhydride:Alcohol) | 1:3.3 - 1:3.5 | p-TSA or Organotitanate | [1] |

| Catalyst Concentration | 0.05% - 0.2% (of total reactant mass) | Solid Oxides | [3] |

| Catalyst Concentration | 0.15% (of total reactant mass) | ZrO₂ | [3] |

| Catalyst Concentration | 0.2% (of total reactant mass) | TiO₂ and ZnO | [4] |

| Catalyst Concentration | 0.05% (of total reactant mass) | NiO₂ and SiO₂ | [3] |

| Reaction Temperature | 160-220 °C | Solid Oxides | [3] |

| Reaction Temperature | 180 °C | ZrO₂ | [3] |

| Reaction Temperature | 200 °C | TiO₂ and ZnO | [4] |

| Reaction Temperature | 220 °C | NiO₂ and SiO₂ | [3] |

| Reaction Temperature | 160-200 °C | p-TSA or Organotitanate | [1] |

| Reaction Time | 3-8 hours | Solid Oxides | [3] |

| Reaction Time | 3 hours | ZrO₂ | [3] |

| Reaction Time | 8 hours | TiO₂ and ZnO | [4] |

| Reaction Time | 6 hours | NiO₂ and SiO₂ | [3] |

| Product Purity/Quality | Conversion > 99.5%, Acid value < 0.05 mg KOH/g | Solid Oxides | [3] |

| Product Purity/Quality | Acid value < 0.5 mg KOH/g | p-TSA or Organotitanate | [1] |

| Product Purity/Quality | Color (Pt-Co) ≤ 100 | Titanate | [5] |

Table 2: Two-Step Transesterification Process

| Step | Parameter | Value | Catalyst | Reference |

| 1. Methyl Esterification | Reactants | Trimellitic anhydride, Methanol | - | [2][6] |

| Reaction Temperature | 60-65 °C | Tetraisopropyl titanate | [2] | |

| Catalyst Concentration | 0.3% (by mass ratio to TMA) | Tetraisopropyl titanate | [2] | |

| 2. Transesterification | Reactants | Trimethyl trimellitate, 2-Ethylhexanol | Tetraisopropyl titanate | [7] |

| Reactant Ratio | 390g Trimethyl trimellitate, 390g 2-Ethylhexanol | Tetraisopropyl titanate | [7] | |

| Catalyst Amount | 1.2g Tetraisopropyl titanate | Tetraisopropyl titanate | [7] | |

| Reaction Temperature | Slowly heated to 220 °C | Tetraisopropyl titanate | [1][7] | |

| Reaction Time | 2.5 hours at 220 °C | Tetraisopropyl titanate | [7] | |

| Product Purity | High purity, low color number | - | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Trioctyl trimellitate.

Protocol 1: Direct Esterification using a Solid Oxide Catalyst

1. Materials and Equipment:

-

Trimellitic anhydride

-

2-Ethylhexanol

-

Solid oxide catalyst (e.g., ZrO₂)

-

Reaction kettle equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser.[1]

-

Vacuum distillation setup

-

Filtration apparatus

2. Procedure:

-

Reactor Charging: Charge the reaction kettle with trimellitic anhydride and 2-ethylhexanol in a molar ratio of 1:3.9.[3]

-

Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.[1]

-

Catalyst Addition: Add the ZrO₂ catalyst, corresponding to 0.15% of the total mass of the reactants.[3]

-

Esterification Reaction: Heat the mixture to 180°C with continuous stirring.[3] The water formed during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by periodically measuring the acid value of the reaction mixture. The reaction is considered complete when the conversion of trimellitic anhydride is greater than 99.5% and the acid value drops to below 0.04 mg KOH/g.[3]

-

Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.[3]

-

Purification:

-

Alcohol Removal: Remove the excess 2-ethylhexanol under vacuum (0.05 MPa).[3]

-

The resulting product is Trioctyl trimellitate.

-

Protocol 2: Two-Step Transesterification

Part A: Synthesis of Trimethyl Trimellitate

1. Materials and Equipment:

-

Trimellitic anhydride

-

Methanol

-

Tetraisopropyl titanate catalyst

-

Reaction vessel with heating, stirring, and a condenser

2. Procedure:

-

Reaction Setup: Charge the reactor with trimellitic anhydride and an excess of methanol. Add the tetraisopropyl titanate catalyst (0.3% by mass ratio to the anhydride).[2]

-

Esterification: Heat the mixture to 60-65°C under normal atmospheric pressure with stirring.[2]

-

Purification: Upon completion of the reaction, purify the crude trimethyl trimellitate by vacuum distillation to obtain a high-purity intermediate.[6]

Part B: Transesterification to Trioctyl Trimellitate

1. Materials and Equipment:

-

Purified trimethyl trimellitate

-

2-Ethylhexanol

-

Tetraisopropyl titanate catalyst

-

Reaction vessel equipped with a stirrer, heating, nitrogen inlet, and a distillation setup to remove methanol.

2. Procedure:

-

Reactor Charging: Charge a clean, dry reactor with the purified trimethyl trimellitate, 2-ethylhexanol, and the tetraisopropyl titanate catalyst.[7]

-

Inerting: Purge the system with nitrogen.

-

Transesterification: Slowly heat the mixture to approximately 220°C.[1][7] Continuously remove the methanol byproduct by distillation to drive the reaction to completion.

-

Dealcoholization: Once the reaction is complete, apply a vacuum to remove the excess 2-ethylhexanol.

-

Final Purification: The crude TOTM can be further purified by filtration to remove any remaining catalyst residues, yielding the high-purity final product.[7]

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the synthesis of Trioctyl trimellitate.

Caption: Chemical reaction for the synthesis of Trioctyl trimellitate.

Caption: Experimental workflow for TOTM synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. bastone-plastics.com [bastone-plastics.com]

- 3. CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]

- 4. CN102924279A - Catalytic synthesis method of tri-octyl tri-meta-benzoate - Google Patents [patents.google.com]

- 5. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]

- 6. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]

- 7. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

Spectroscopic data of Trioctyl trimellitate (FTIR, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Trioctyl trimellitate (TOTM), a widely used plasticizer. The following sections detail its characterization by Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and tabulated data for easy reference.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of Trioctyl trimellitate is characterized by strong ester carbonyl absorption and various C-H and C-O stretching and bending vibrations.

Experimental Protocol:

A common method for obtaining the FTIR spectrum of an oily liquid like Trioctyl trimellitate is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: A small drop of Trioctyl trimellitate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Alternatively, the spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).[1]

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~2956, ~2927, ~2871 | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| ~1726 | C=O stretching of the ester carbonyl groups |

| ~1574, ~1607 | C=C stretching of the aromatic ring |

| ~1305-1240 | C-O stretching and C-O-H bending vibrations |

| ~1102 | C-O-C single bond stretching |

Note: The exact peak positions may vary slightly depending on the specific instrumentation and sampling technique used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of Trioctyl trimellitate.

Experimental Protocol:

-

Sample Preparation: A small amount of Trioctyl trimellitate is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2-7.9 | m | 3H | Aromatic protons (H on the trimellitate ring) |

| ~4.3-4.1 | m | 6H | -OCH₂- protons of the octyl chains |

| ~1.8-1.6 | m | 3H | -CH- protons of the 2-ethylhexyl groups |

| ~1.5-1.2 | m | 24H | -CH₂- protons of the octyl chains |

| ~0.9 | t | 18H | -CH₃ protons of the octyl chains |

Note: The chemical shifts and multiplicities are approximate and can be influenced by the solvent and spectrometer frequency.

¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~167-165 | C=O (ester carbonyl carbons) |

| ~134-128 | Aromatic carbons |

| ~68 | -OCH₂- carbons of the octyl chains |

| ~38 | -CH- carbons of the 2-ethylhexyl groups |

| ~30, ~29, ~23 | -CH₂- carbons of the octyl chains |

| ~14, ~11 | -CH₃ carbons of the octyl chains |

Note: The exact chemical shifts can vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol (GC-MS):

-

Sample Introduction: A diluted solution of Trioctyl trimellitate in a volatile organic solvent is injected into the gas chromatograph (GC).

-

Chromatographic Separation: The sample is vaporized and separated from other components based on its boiling point and interaction with the GC column.

-

Ionization: As the Trioctyl trimellitate elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

A patent for the detection of Trioctyl trimellitate in plastic specifies the following MS conditions: EI source with an ionization energy of 70 eV, an ion source temperature of 240°C, and an interface temperature of 310°C. The data acquisition was performed in full scan mode from m/z 50-600.[2]

Experimental Protocol (LC-MS/MS):

For less volatile samples or for enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

-

Sample Introduction: A solution of Trioctyl trimellitate is injected into the liquid chromatograph (LC).

-

Chromatographic Separation: The sample is separated on a suitable LC column (e.g., C8 or C18).

-

Ionization: The eluent from the LC is introduced into the mass spectrometer, and the analyte is ionized, often using electrospray ionization (ESI) in positive ion mode.

-

Tandem Mass Analysis: The precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) is selected in the first mass analyzer, fragmented (e.g., by collision-induced dissociation), and the resulting product ions are analyzed in the second mass analyzer.

A study on the determination of Trioctyl trimellitate released from PVC tubes utilized an LC-MS/MS method with an ESI source in positive ion mode.[3]

Mass Spectral Data:

-

Molecular Weight: 546.78 g/mol [4]

-

Molecular Formula: C₃₃H₅₄O₆[4]

-

Precursor Ion (LC-MS, ESI+): m/z 547.4 [M+H]⁺[1]

-

Key Fragment Ions (GC-MS, EI): m/z 305.05 (often the base peak), 193.00, 57.10[2]

Spectroscopic Analysis Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques in characterizing Trioctyl trimellitate.

References

- 1. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106248846A - A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic - Google Patents [patents.google.com]

- 3. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trioctyl trimellitate | 3319-31-1 [chemicalbook.com]

In-Depth Technical Guide: Thermal Analysis of Trioctyl Trimellitate (TOTM) using TGA and DSC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyl trimellitate (TOTM) is a high-molecular-weight plasticizer favored in applications demanding high thermal stability and low volatility, such as in medical devices and pharmaceutical packaging. A thorough understanding of its thermal behavior is paramount for predicting material performance, ensuring stability during processing, and maintaining the integrity of final products. This technical guide provides an in-depth analysis of the thermal properties of Trioctyl trimellitate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Detailed experimental protocols, quantitative data, and a logical framework for interpreting the results are presented to support researchers and professionals in the field.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For plasticizers like TOTM, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most critical analytical methods.

-

Thermogravimetric Analysis (TGA): TGA provides quantitative information on the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere. Key parameters derived from TGA include the onset of decomposition temperature and the temperature of maximum decomposition rate, which are crucial indicators of a material's thermal endurance.

-

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying key thermal events such as glass transitions (Tg), melting points (Tm), and crystallization temperatures (Tc). The glass transition is a particularly important parameter for amorphous or semi-crystalline materials like plasticizers, as it signifies the transition from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA) of Trioctyl Trimellitate

TGA is a fundamental technique for assessing the thermal stability of plasticizers like TOTM. The high boiling point and low volatility of TOTM contribute to its excellent performance at elevated temperatures.

TGA Data for Trioctyl Trimellitate

The thermal decomposition of TOTM occurs at relatively high temperatures, making it suitable for high-temperature applications. The key thermal stability parameters for TOTM are summarized in the table below.

| Parameter | Temperature Range (°C) |

| Onset Decomposition Temperature (Tonset) | ~350 - 380 |

| Peak Decomposition Temperature (Tpeak) | ~400 - 420 |

Note: These values can vary depending on the specific grade, purity of the plasticizer, and the experimental conditions.[1]

Experimental Protocol for TGA

A standard TGA protocol for analyzing TOTM is outlined below.

Instrument: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the TOTM sample is homogeneous and representative.

-

Accurately weigh 5-10 mg of the neat plasticizer into an inert TGA pan (e.g., aluminum or platinum).

Atmosphere:

-

Conduct the analysis under a high-purity inert nitrogen atmosphere to prevent oxidative degradation.

-

Maintain a constant nitrogen flow rate, typically between 20-50 mL/min.

Temperature Program:

-

Equilibrate the sample at a starting temperature of approximately 30°C.

-

Heat the sample from the starting temperature to a final temperature of around 600°C.

-

Use a constant heating rate, typically 10°C/min.

Data Analysis:

-

Record the sample mass as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant loss of mass begins. This is often calculated using the tangent method at the point of the steepest slope on the mass loss curve.

-

The peak decomposition temperature (Tpeak) is identified from the peak of the derivative thermogravimetry (DTG) curve, which indicates the point of the most rapid mass loss.

Caption: Experimental workflow for the Thermogravimetric Analysis of Trioctyl trimellitate.

Differential Scanning Calorimetry (DSC) of Trioctyl Trimellitate

DSC is essential for understanding the phase transitions of TOTM, particularly its behavior at sub-ambient temperatures. As an amorphous or semi-crystalline material, TOTM exhibits a glass transition, which is a critical parameter for its application as a plasticizer.

DSC Data for Trioctyl Trimellitate

While specific DSC data for neat Trioctyl trimellitate is not extensively available in public literature, which often focuses on its properties within polymer matrices, a general understanding of its low-temperature behavior is crucial. Plasticizers like TOTM are expected to have a low glass transition temperature (Tg), which contributes to the flexibility of the materials they are mixed with, even at low temperatures. The pour point of TOTM is reported to be approximately -46°C, which suggests that its glass transition temperature would be in a similar low-temperature range.

Further experimental investigation is required to definitively determine the glass transition temperature and other thermal transitions of pure TOTM.

Experimental Protocol for DSC

The following is a general protocol for conducting a DSC analysis of TOTM.

Instrument: A calibrated differential scanning calorimeter with a cooling accessory.

Sample Preparation:

-

Accurately weigh 5-10 mg of the neat TOTM sample into a hermetically sealed aluminum DSC pan to prevent any loss of volatile components, although TOTM has low volatility.

-

Use an empty, sealed aluminum pan as a reference.

Atmosphere:

-

Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

Temperature Program:

-

To erase the thermal history of the sample, a heat-cool-heat cycle is recommended.

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above any expected transitions (e.g., 50°C) at a rate of 10°C/min.

-

Hold isothermally for 2-5 minutes to ensure thermal equilibrium.

-

Cooling Scan: Cool the sample to a low temperature (e.g., -100°C) at a controlled rate of 10°C/min.

-

Second Heating Scan: Heat the sample from -100°C to 50°C at a rate of 10°C/min.

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The glass transition temperature (Tg) is determined from the second heating scan to ensure analysis of a sample with a consistent thermal history. It appears as a step-like change in the baseline of the DSC curve. The midpoint of this transition is typically reported as the Tg.

-

Other thermal events, such as crystallization (exothermic peak) or melting (endothermic peak), would also be identified from the DSC thermogram.

Caption: Experimental workflow for the Differential Scanning Calorimetry of Trioctyl trimellitate.

Logical Relationships in Thermal Stability

The thermal stability of trimellitate plasticizers like TOTM is intrinsically linked to their molecular structure. The presence of ester side chains plays a significant role in determining their resistance to thermal degradation. Generally, longer and more branched alkyl chains, such as the 2-ethylhexyl groups in TOTM, contribute to higher thermal stability. This is attributed to increased van der Waals forces and steric hindrance, which impede molecular motion and the scission of bonds at elevated temperatures.

Conclusion

The thermal analysis of Trioctyl trimellitate using TGA and DSC provides critical data for its application in high-performance materials. TGA confirms its excellent thermal stability with decomposition occurring at temperatures well above typical processing conditions for many polymers. While specific DSC data for neat TOTM requires further investigation, the expected low glass transition temperature is a key attribute for its function as a plasticizer, ensuring flexibility over a wide temperature range. The detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to accurately characterize the thermal properties of TOTM and other similar plasticizers, thereby enabling informed material selection and process optimization.

References

The Solubility of Trioctyl Trimellitate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Trioctyl trimellitate (TOTM), a high-molecular-weight plasticizer widely utilized in various industrial applications, including medical devices and food contact materials. A thorough understanding of its solubility in organic solvents is critical for formulation development, manufacturing processes, and safety assessments. While extensive quantitative data remains proprietary to manufacturers, this document synthesizes available qualitative information and outlines standardized experimental protocols for determining solubility.

Qualitative Solubility Overview

Trioctyl trimellitate is generally characterized as a clear, viscous liquid that is practically insoluble in water.[1] However, it exhibits good solubility in a range of common organic solvents. This property is essential for creating homogeneous mixtures in the production of materials like inks, adhesives, and coatings.[2]

Based on available literature and technical data sheets, the solubility of TOTM can be summarized as follows:

-

Soluble in:

-

Slightly Soluble in:

-

Methanol[1]

-

It is important to note that these are general classifications, and the actual solubility can be influenced by factors such as temperature, the purity of both the solvent and TOTM, and the presence of other solutes.

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for Trioctyl trimellitate in various organic solvents (e.g., in g/100mL at a specified temperature) is not publicly available. This information is often considered proprietary by manufacturers. Researchers requiring precise solubility values for applications such as formulation, extraction modeling, or risk assessment are advised to perform experimental determinations.

Experimental Protocols for Solubility Determination

The following section details standardized methodologies for determining the solubility of a non-volatile solute like Trioctyl trimellitate in an organic solvent. These protocols are based on established principles of solubility testing.

Gravimetric Method (Isothermal Saturation)

This is a classical and reliable method for determining the equilibrium solubility of a substance in a given solvent at a specific temperature.

1. Materials and Equipment:

- Trioctyl trimellitate (of known purity)

- Selected organic solvent (analytical grade)

- Temperature-controlled shaker or water bath

- Analytical balance (accurate to ±0.0001 g)

- Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

- Syringe filters (chemically compatible with the solvent, with a pore size of 0.45 µm or smaller)

- Volumetric flasks and pipettes

- Oven for drying

2. Procedure:

- Preparation of Saturated Solution: Add an excess amount of Trioctyl trimellitate to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved TOTM is crucial to ensure saturation.

- Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may range from 24 to 72 hours. Preliminary studies are recommended to determine the optimal equilibration time.

- Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter to remove any undissolved microparticles.

- Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of TOTM).

- Mass Determination: Once the solvent has completely evaporated, weigh the container with the remaining TOTM residue.

- Calculation: The solubility is calculated as the mass of the dissolved TOTM per unit mass or volume of the solvent.

3. Data Presentation: The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility in units such as g/100g of solvent, g/100mL of solvent, or mole fraction.

Instrumental Analysis Method

For more rapid or automated solubility determinations, instrumental methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

1. Principle: This method involves preparing a saturated solution as described in the gravimetric method, followed by the quantification of the solute concentration in the clear filtrate using a calibrated instrument.

2. Procedure:

- Prepare a Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method.

- Sample Preparation: After filtration, dilute a known volume of the saturated filtrate with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

- Calibration: Prepare a series of standard solutions of TOTM in the chosen solvent with known concentrations. Analyze these standards using the chosen analytical method (e.g., HPLC with a UV or RI detector, or GC with a Flame Ionization Detector) to generate a calibration curve.

- Sample Analysis: Analyze the diluted sample solution under the same conditions as the standards.

- Calculation: Determine the concentration of TOTM in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of Trioctyl trimellitate.

Caption: Workflow for determining the solubility of Trioctyl trimellitate.

Conclusion

References

An In-Depth Technical Guide to the Health and Safety of Trioctyl Trimellitate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Trioctyl trimellitate (TOTM), a common plasticizer, intended for use in a laboratory environment. The information compiled herein is curated from various safety data sheets and toxicological studies to ensure a high standard of safety and operational excellence for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Trioctyl trimellitate, with the CAS number 3319-31-1, is a colorless to yellowish, viscous, oily liquid.[1][2] It is characterized by its high stability, low volatility, and practical insolubility in water.[3] These properties make it a durable and persistent compound in various applications. It is combustible but not easily ignited.[1][3]

Table 1: Physical and Chemical Properties of Trioctyl Trimellitate

| Property | Value | References |

| CAS Number | 3319-31-1 | [1][2][4][5] |

| Molecular Formula | C33H54O6 | [2] |

| Molecular Weight | 546.78 g/mol | [2] |

| Appearance | Colorless or yellowish transparent oily liquid | [1][2] |

| Odor | Odorless | [5] |

| Boiling Point | 414 °C | [5][6] |

| Melting Point | -46 °C | [5][6] |

| Flash Point | 263 °C (closed cup) | [5][7] |

| Solubility in Water | Negligible; 0.1 g/L at 25 °C | [5] |

| Relative Density | 0.988 g/cm³ at 20 °C | [2] |

| Vapor Density | 18.9 (air=1) | [5] |

Toxicological Data

Trioctyl trimellitate is generally considered to have low acute toxicity.[8] The available data from animal studies indicate a low hazard potential through oral, dermal, and inhalation routes of exposure.

Table 2: Summary of Acute Toxicity Data for Trioctyl Trimellitate

| Test Type | Species | Route | Value | References |

| LD50 | Rat/Mouse | Oral | > 3,200 mg/kg | [5] |

| LD50 | Rat | Oral | > 5,000 mg/kg | [2] |

| LD50 | Mouse | Oral | > 60,000 mg/kg | [9][10] |

| LD50 | Rabbit | Dermal | > 2 mL/kg | [8][11] |

| LC50 | Rat | Inhalation | > 2,600 mg/m³ (4 h) | [8] |

Health Effects:

-

Skin Irritation: TOTM is not classified as a skin irritant.[8] Some studies in animals reported slight skin irritation.[8]

-

Eye Irritation: It is not classified as an eye irritant.[8] Mild eye irritation was observed in some animal studies.[9]

-

Sensitization: TOTM was not found to cause skin sensitization in laboratory animals.[2]

-

Germ Cell Mutagenicity: It is not considered to be genotoxic.[8] A chromosome aberration test in vitro was negative.[2]

-

Carcinogenicity: TOTM is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2][5]

-

Reproductive Toxicity: There is inadequate evidence of reproductive and developmental toxicity in humans.[8] Some studies in male rats showed a slight reduction in spermatocytes and spermatids at high doses.[8][12]

-

Specific Target Organ Toxicity (STOT): Repeated oral exposure is not considered to cause serious damage to health, with only minor liver effects reported in some repeated-dose toxicity studies.[8]

Experimental Protocols

The toxicological data for Trioctyl trimellitate are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[3]

-

Test Animals: Typically, rats are used. At least 5 rodents of the same sex are used at each dose level.[3]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid administered at one time should not exceed 1 ml/100 g body weight for rodents, except for aqueous solutions where 2 ml/100 g may be used.[3]

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[3]

-

Body weights are recorded weekly.

-

All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.[3]

-

-

Data Analysis: The LD50 is calculated using a statistical method.[3]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

-

Objective: To identify substances that are irritating to the skin.

-

Principle: The test substance is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model.[4][5][6][8][9] Chemical-induced irritation is identified by its ability to decrease cell viability below a defined threshold.[9]

-

Procedure:

-

The RhE tissue is pre-warmed in a cell culture incubator.[9]

-

A defined amount of the test substance (liquid or solid) is applied to the surface of the skin model in triplicate.[9]

-

Negative (e.g., ultrapure water) and positive (e.g., 5% SDS) controls are run in parallel.[9]

-

The dosed tissues are incubated for a specific period (e.g., 60 minutes).[9]

-

The test substance is then removed by washing.[9]

-

Cell viability is assessed using the MTT assay, which measures the enzymatic conversion of MTT into a blue formazan (B1609692) salt.[8][9]

-

-

Data Analysis: A substance is classified as an irritant if it reduces cell viability to ≤ 50% of the negative control.[5][6]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD Guideline 492)

-

Objective: To identify substances that have the potential to cause eye irritation.

-

Principle: The test substance is applied to a Reconstructed Human Cornea-like Epithelium (RhCE) model. The potential for eye irritation is predicted by the substance's cytotoxic effect on the corneal model.[2][13][14][15]

-

Procedure:

-

Data Analysis: A substance is classified as an irritant if the cell viability is ≤ 60% after post-exposure incubation.[13]

Signaling Pathways and Experimental Workflows

While Trioctyl trimellitate is noted for its low toxicity, some studies have explored its biological effects at a molecular level.

A study on mice exposed to TOTM revealed effects on genes involved in the cell cycle, lipid metabolism, and oxidative processes.[16] Another study suggested that while TOTM's effects are weaker than those of the plasticizer DEHP, it may be associated with the production of ovarian estradiol (B170435) through a receptor-mediated signaling pathway.[17]

Potential molecular pathways affected by TOTM exposure.

General experimental workflow for toxicological assessment.

Handling and Safety Precautions

Proper handling and safety measures are crucial when working with any chemical in a laboratory setting.

Engineering Controls:

-

Use in a well-ventilated area.[5]

-

An emergency eye wash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2][4]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber, chloroprene (B89495) rubber).[1][2][4][8] Gloves must be inspected before use, and proper glove removal technique should be followed.[1][2] Wear impervious clothing and safety shoes to prevent skin contact.[1][4][8]

-

Respiratory Protection: Respiratory protection is generally not required under normal use with adequate ventilation.[1][2] For nuisance exposures or in confined areas, use a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG).[1][2][5]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing vapors or mist.[4][5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5] Keep away from incompatible materials such as strong oxidizing agents.[3][5]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[4][5]

-

Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[4][5]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[4][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.[4][5]

-

In all cases of exposure, seek medical attention if symptoms occur or persist.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5] Do not use a solid water stream as it may spread the fire.[5]

-

Specific Hazards: When heated to decomposition, it may emit acrid smoke and irritating vapors, including carbon oxides.[1][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment.[4][5] Avoid breathing vapors or mist.[1][4] Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, soil, or waterways.[1][5]

-

Containment and Cleanup: Absorb the spill with inert materials (e.g., sand, earth) and place it in a suitable, closed container for disposal.[1][5]

Disposal Considerations

Dispose of waste materials in accordance with federal, state, and local regulations.[5] Empty containers may retain product residue and should be handled as hazardous waste.[5]

This technical guide is intended to provide essential health and safety information for the laboratory use of Trioctyl trimellitate. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) for this chemical before handling.

References

- 1. oecd.org [oecd.org]

- 2. iivs.org [iivs.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. senzagen.com [senzagen.com]

- 6. iivs.org [iivs.org]

- 7. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 8. nucro-technics.com [nucro-technics.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. Page loading... [wap.guidechem.com]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. tecolab-global.com [tecolab-global.com]

- 14. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 15. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 16. Transcriptome profiling and pathway analysis of hepatotoxicity induced by tris (2-ethylhexyl) trimellitate (TOTM) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Trioctyl Trimellitate (TOTM): A Comprehensive Technical Review of its Environmental Fate and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl trimellitate (TOTM), a high molecular weight branched-chain ester, is a primary alternative to phthalate (B1215562) plasticizers, valued for its low volatility, high thermal stability, and durability.[1][2] It is predominantly used in demanding applications such as medical devices, wire and cable insulation, and automotive interiors.[1][3] As with any widely used industrial chemical, a thorough understanding of its environmental fate and biodegradability is crucial for a comprehensive risk assessment. This technical guide provides an in-depth analysis of the environmental behavior of TOTM, compiling available data on its physical-chemical properties, ecotoxicity, and degradation pathways. Detailed experimental protocols for key assessment methods are also presented to aid researchers in their evaluation of this and similar compounds.

Physical-Chemical Properties

The environmental distribution and persistence of Trioctyl trimellitate are largely governed by its distinct physical-chemical properties. Its high molecular weight, low vapor pressure, and very low water solubility are key determinants of its behavior in various environmental compartments. A summary of these properties is presented in Table 1.

Table 1: Physical-Chemical Properties of Trioctyl Trimellitate

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₅₄O₆ | [3][4] |

| Molecular Weight | 546.78 g/mol | [4] |

| Appearance | Clear, viscous, colorless to pale yellow liquid | [5] |

| Boiling Point | 414 °C | [6][7] |

| Melting Point | -46 °C | [6] |

| Density | ~0.986 - 0.990 g/cm³ at 20-25 °C | [7][8][9] |

| Water Solubility | 3.9 x 10⁻⁴ mg/L at 25 °C | [10] |

| Vapor Pressure | 3.8 x 10⁻⁶ mm Hg at 25 °C | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.94 | [6] |

| Henry's Law Constant | 4.5 x 10⁻⁷ atm-cu m/mole | [6] |

Environmental Fate

The environmental fate of Trioctyl trimellitate is characterized by its low mobility and tendency to partition to solid matrices. Once released into the environment, its high Log Kₒw and low water solubility dictate its distribution.

Partitioning and Distribution

Due to its hydrophobic nature and low water solubility, TOTM released into aquatic environments is expected to strongly adsorb to suspended solids and sediment.[6][11] Its low vapor pressure and Henry's Law constant indicate that volatilization from water or soil surfaces is not a significant environmental fate process.[6]

Bioaccumulation

Despite its high Log Kₒw, which often suggests a potential for bioaccumulation, studies have shown that the bioconcentration of TOTM in aquatic organisms is low.[6][11] Measured bioconcentration factor (BCF) values in carp (B13450389) have been reported to be between <1 and 2.7.[6][11][12] This low bioaccumulation potential is likely due to its large molecular size, which may hinder its passage across biological membranes.

Environmental Persistence

Trioctyl trimellitate exhibits a degree of persistence in the environment.[8] Laboratory studies have indicated that it degrades relatively slowly in soil under anaerobic conditions.[8] However, under aerobic conditions, particularly in the presence of suitable microorganisms, it can be gradually broken down.[8] One study reported a soil half-life exceeding 100 days.[2]

Biodegradability

The biodegradability of a substance is a critical factor in its overall environmental risk profile. For Trioctyl trimellitate, the available data suggests that it is inherently biodegradable but not readily biodegradable.

Aerobic Biodegradation

In a ready biodegradability test conducted under aerobic conditions, TOTM achieved 46.8% degradation over a 28-day period.[12] This result classifies it as "not readily biodegradable" according to OECD criteria, which typically require >60% degradation within a 10-day window for this classification.[2][13] Another study reported 40-50% degradation in 28 days.[2] The term "inherently biodegradable" implies that the substance has the potential to biodegrade, albeit at a slower rate.[14]

Anaerobic Biodegradation

There is a general lack of specific data on the anaerobic biodegradation of Trioctyl trimellitate. However, it is noted that it degrades relatively slowly under anaerobic conditions in soil.[8][11]

Abiotic Degradation

In addition to microbial-mediated degradation, abiotic processes can also contribute to the transformation of chemicals in the environment.

Hydrolysis

Hydrolysis, the breakdown of a substance by reaction with water, may be a relevant degradation pathway for TOTM.[10][11] The rate of hydrolysis is dependent on pH. An estimated base-catalyzed second-order hydrolysis rate constant of 6.8 x 10⁻¹ L/mole-sec corresponds to half-lives of 120 and 12 days at pH values of 7 and 8, respectively.[10]

Photodegradation

Tris(2-ethylhexyl) trimellitate contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[10] The estimated atmospheric half-life for the vapor-phase reaction with hydroxyl radicals is about 4 hours, though due to its low volatility, this is considered a minor degradation pathway.[6]

Ecotoxicity

The available data indicates that Trioctyl trimellitate has a low order of acute toxicity to aquatic organisms. A summary of ecotoxicity data is provided in Table 2.

Table 2: Acute Ecotoxicity of Trioctyl Trimellitate

| Organism | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Reference(s) |

| Fish (Oryzias latipes) | Acute | LC₅₀ | >100 | 96 hours | [12][14] |

| Crustacea (Daphnia magna) | Acute | EC₅₀ | >180 | 48 hours | [12][14] |

| Algae/aquatic plants (Pseudokirchneriella subcapitata) | Growth Inhibition | EC₅₀ | >100 | 72 hours | [12][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. The following sections outline the standard protocols for key experiments used to assess the environmental fate and biodegradability of substances like Trioctyl trimellitate.

Ready Biodegradability – OECD 301B (CO₂ Evolution Test)

This test method evaluates the ultimate aerobic biodegradability of an organic compound.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ production.[4][13][15]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.[3]

-

Test Substance Concentration: Typically 10-20 mg of organic carbon per liter.

-

Duration: The test is usually run for 28 days.[13]

-

Analysis: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration, or it can be measured directly using an infrared analyzer.

-

Pass Criteria for Ready Biodegradability: >60% of the theoretical CO₂ production is reached within a 10-day window during the 28-day test period.[13]

Inherent Biodegradability – OECD 302B (Zahn-Wellens/EMPA Test)

This test is designed to assess the potential for inherent, ultimate biodegradability.

-

Principle: A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is aerated and agitated for up to 28 days. Biodegradation is followed by measuring the Dissolved Organic Carbon (DOC) removal.[16][17][18]

-

Inoculum: A higher concentration of activated sludge is used compared to ready biodegradability tests.[17]

-

Test Substance Concentration: The initial concentration is typically between 50 and 400 mg DOC/L.[18]

-

Duration: Up to 28 days.[17]

-

Analysis: Samples are taken at regular intervals, filtered, and the DOC concentration is measured.

-

Pass Criteria for Inherent Biodegradability: >70% DOC removal within the test period.[12][17]

Hydrolysis as a Function of pH – OECD 111